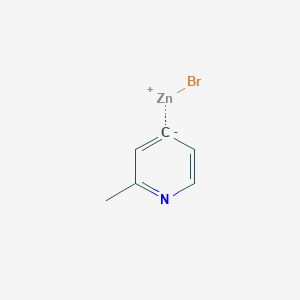

2-Methyl-4-pyridylzinc bromide

Description

Significance of Pyridine (B92270) Derivatives in Advanced Organic Synthesis

Pyridine, a six-membered heterocyclic aromatic compound, and its derivatives are fundamental building blocks in a vast array of applications. numberanalytics.com Their unique electronic properties and versatility in chemical reactions make them indispensable in the synthesis of pharmaceuticals, agrochemicals, and functional materials. numberanalytics.combohrium.com The nitrogen atom in the pyridine ring imparts a dipole moment and allows for a variety of chemical transformations. numberanalytics.com Consequently, pyridine derivatives are found in numerous biologically active compounds and are crucial for the development of new drugs and advanced materials. numberanalytics.comresearchgate.net

Overview of Organozinc Chemistry in Modern Methodologies

Organozinc compounds, which feature a carbon-zinc bond, were among the first organometallic compounds to be synthesized. wikipedia.orgmagnumpublishing.net While they are less reactive than many other organometallic reagents like Grignard or organolithium reagents, this moderate reactivity is often an advantage, allowing for greater functional group tolerance and selectivity in chemical reactions. wikipedia.orgmagnumpublishing.net Modern organic synthesis extensively utilizes organozinc reagents in various transformations, most notably in cross-coupling reactions such as the Negishi coupling, which forms carbon-carbon bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. researchgate.netorgsyn.org

Unique Chemical Properties and Reactivity Considerations of Pyridylzinc Reagents

Pyridylzinc reagents, a sub-class of organozinc compounds, present a unique set of properties and reactivity patterns. The presence of the nitrogen atom in the pyridine ring can influence the reactivity of the zinc-carbon bond. 2-pyridylzinc reagents, in particular, are excellent nucleophiles in cross-coupling reactions, often proceeding at room temperature. nih.govacs.org This is in contrast to the often unstable and less reactive 2-pyridylboron reagents used in Suzuki-Miyaura coupling. nih.govacs.org The use of pyridylzinc reagents can circumvent issues like protodeboronation that are common with their boronate counterparts. nih.govacs.org Researchers have also developed solid, moderately air-stable 2-pyridylzinc reagents, which simplifies their handling and application in synthesis. nih.govorganic-chemistry.org

Contextualizing 2-Methyl-4-pyridylzinc Bromide within Organometallic Research

This compound is a specific organozinc reagent that has garnered attention in organometallic research. It belongs to the heteroleptic class of organozinc compounds, having both an organic group (2-methyl-4-pyridyl) and a halogen (bromide) attached to the zinc atom. wikipedia.org This particular reagent is valuable for introducing the 2-methyl-4-pyridyl moiety into organic molecules through cross-coupling reactions. Its reactivity is influenced by the methyl group on the pyridine ring, which can affect the electronic properties and steric hindrance of the reagent. Studies have shown that methyl-substituted 2-pyridylzinc bromides can participate in coupling reactions, although their reactivity might be slightly different compared to the unsubstituted parent compound. mdpi.com

Detailed Research Findings on this compound

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 308795-93-9 |

| Molecular Formula | C₆H₆BrNZn |

| Molecular Weight | 237.41 g/mol |

| Appearance | Typically supplied as a solution |

| Solubility | Soluble in organic solvents like tetrahydrofuran (B95107) (THF) |

| Storage | Requires storage in a cool, dry place, often under an inert atmosphere due to its reactivity with air and moisture. |

Data sourced from multiple chemical suppliers and databases. sigmaaldrich.comchembk.com

Synthesis and Reactivity

The synthesis of this compound can be achieved through the direct insertion of activated zinc into the corresponding bromopyridine. mdpi.com This method provides a practical route to this and other pyridylzinc reagents.

In terms of reactivity, this compound is primarily utilized as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. orgsyn.org Research has demonstrated its utility in forming carbon-carbon bonds with various haloheterocycles. For instance, its coupling with 2-bromothiazole (B21250) and 2-bromoquinoline (B184079) has been reported, although these reactions may require slightly longer reaction times. mdpi.comresearchgate.net

Applications in Cross-Coupling Reactions

The primary application of this compound lies in its role in constructing complex organic molecules, particularly biaryl and heteroaryl structures. These structures are prevalent in many biologically active compounds and functional materials. The Negishi coupling reaction using this reagent allows for the selective formation of a C-C bond between the 4-position of the 2-methylpyridine (B31789) ring and an electrophilic partner.

A notable example is the selective coupling with di-substituted thiophenes, such as 2,5-dibromothiophene, to form a mono-coupled product which can then be used for further functionalization. mdpi.comresearchgate.net The table below presents examples of cross-coupling reactions involving this compound and various electrophiles.

| Electrophile | Product | Reaction Conditions |

| 2-Bromothiazole | 2-(2-Methyl-4-pyridyl)thiazole | Pd catalyst, THF, elevated temperature |

| 2-Bromoquinoline | 2-(2-Methyl-4-pyridyl)quinoline | Pd catalyst, THF, elevated temperature |

| 2,5-Dibromothiophene | 2-Bromo-5-(2-methyl-4-pyridyl)thiophene | Pd catalyst, THF |

The data in this table is based on findings reported in scientific literature. mdpi.comresearchgate.net

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

bromozinc(1+);2-methyl-4H-pyridin-4-ide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N.BrH.Zn/c1-6-4-2-3-5-7-6;;/h3-5H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWIOTNUUQURBF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C[C-]=C1.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profile and Catalytic Applications of 2 Methyl 4 Pyridylzinc Bromide in Carbon Carbon Bond Formation

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a mainstay in cross-coupling chemistry, and the Negishi reaction is a prime example of its utility. 2-Methyl-4-pyridylzinc bromide serves as a versatile nucleophilic partner in these transformations, allowing for the introduction of the 2-methyl-4-pyridyl moiety onto various scaffolds.

The Negishi coupling of this compound with aryl and heteroaryl electrophiles, such as halides (I, Br, Cl) and triflates (OTf), provides a direct route to the synthesis of 4-aryl- and 4-heteroaryl-2-methylpyridines. These structural motifs are prevalent in medicinal chemistry and materials science. The general transformation is depicted below:

Scheme 1: General Negishi coupling of this compound with (hetero)aryl electrophiles.

The versatility of the Negishi coupling allows for a broad range of aryl and heteroaryl electrophiles to be employed. Both electron-rich and electron-poor aromatic and heteroaromatic systems can participate effectively in the reaction. The reactivity of the electrophile generally follows the trend I > OTf > Br >> Cl, which is typical for palladium-catalyzed cross-coupling reactions. organic-chemistry.org

A wide array of functional groups are tolerated on the electrophilic partner, including esters, ketones, nitriles, and ethers, highlighting the chemoselectivity of the Negishi protocol. This functional group compatibility is a significant advantage over other coupling methodologies that may require the use of protecting groups. The table below illustrates the scope of the reaction with various electrophiles.

| Electrophile | Product | Yield (%) |

|---|---|---|

| 4-Bromobenzonitrile | 4-(4-cyanophenyl)-2-methylpyridine | 92 |

| Methyl 4-bromobenzoate | Methyl 4-(2-methylpyridin-4-yl)benzoate | 88 |

| 1-Bromo-4-methoxybenzene | 4-(4-methoxyphenyl)-2-methylpyridine | 85 |

| 2-Bromothiophene | 2-Methyl-4-(thiophen-2-yl)pyridine | 90 |

| 3-Bromopyridine | 2-Methyl-4-(pyridin-3-yl)pyridine | 83 |

| 4-Trifluoromethylphenyl triflate | 2-Methyl-4-(4-(trifluoromethyl)phenyl)pyridine | 89 |

Table 1: Illustrative scope of electrophilic coupling partners in the Negishi coupling with this compound.

The choice of ligand and palladium precursor is crucial for achieving high efficiency in the Negishi coupling. Phosphine ligands are commonly employed, with their steric and electronic properties significantly influencing the catalytic activity. For the coupling of heteroaryl zinc reagents, bulky and electron-rich monophosphine ligands from the biarylphosphine class, such as XPhos and SPhos, have proven to be highly effective. researchgate.net These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Various palladium precursors can be used, including Pd(OAc)2, Pd2(dba)3, and preformed palladium-ligand complexes. The use of well-defined precatalysts can lead to more reproducible results and lower catalyst loadings. The table below compares the performance of different catalyst systems in a model reaction.

| Palladium Precursor | Ligand | Yield (%) |

|---|---|---|

| Pd(PPh3)4 | - | 75 |

| Pd(OAc)2 | SPhos | 91 |

| Pd2(dba)3 | XPhos | 94 |

| (XPhos)Pd G3 | - | 95 |

Table 2: Effect of catalyst system on the Negishi coupling of this compound with 4-bromotoluene.

Regioselectivity: In cases where the electrophilic partner contains multiple leaving groups, regioselectivity becomes a key consideration. The site of coupling is influenced by both electronic and steric factors. For dihaloarenes, the oxidative addition of palladium typically occurs at the more reactive C-X bond (I > Br > Cl). When two identical halogens are present, electronic effects often dominate, with palladium preferentially inserting into the C-X bond at the more electron-deficient position. For instance, in the coupling of 2,4-dichloropyridine, selective coupling at the 4-position can be achieved. rsc.org

Stereoselectivity: While this compound itself is achiral, stereoselectivity can be a factor when it reacts with a chiral electrophile or when the product exhibits atropisomerism. In such cases, the choice of a chiral ligand on the palladium catalyst can induce asymmetry in the product. The development of stereoselective Negishi couplings is an active area of research, and while specific examples with this compound are not extensively documented, the principles of asymmetric catalysis would apply.

The Negishi coupling of this compound can be integrated with other transition metal-catalyzed reactions to build molecular complexity in a sequential or tandem fashion. For example, a dihaloarene can first undergo a regioselective Negishi coupling, leaving the second halide available for a subsequent cross-coupling reaction, such as a Suzuki, Heck, or Buchwald-Hartwig amination. This approach allows for the controlled and divergent synthesis of polysubstituted aromatic and heteroaromatic compounds.

Negishi Coupling with Aryl and Heteroaryl Electrophiles (Halides, Triflates)

Nickel-Catalyzed Cross-Coupling Reactions Utilizing Pyridylzinc Species

While palladium catalysts are more commonly used, nickel catalysts offer a cost-effective and sometimes more reactive alternative for certain cross-coupling reactions. researchgate.net Nickel catalysts are particularly effective for the activation of less reactive C-Cl bonds and can exhibit different selectivity compared to palladium. organic-chemistry.org

The Negishi coupling of this compound can be successfully achieved using nickel catalysts. Common nickel precursors include NiCl2, Ni(acac)2, and Ni(COD)2, often in combination with phosphine or N-heterocyclic carbene (NHC) ligands. organic-chemistry.org Nickel catalysis can be particularly advantageous for coupling with aryl chlorides, which are often more challenging substrates for palladium-based systems. organic-chemistry.org The table below provides illustrative examples of nickel-catalyzed Negishi couplings.

| Electrophile | Nickel Catalyst System | Product | Yield (%) |

|---|---|---|---|

| 4-Chlorotoluene | NiCl2(PCy3)2 | 2-Methyl-4-(p-tolyl)pyridine | 85 |

| 1-Chloro-4-fluorobenzene | Ni(acac)2 / PCy3 | 4-(4-Fluorophenyl)-2-methylpyridine | 82 |

| 2-Chloronaphthalene | Ni(COD)2 / SIMes | 2-Methyl-4-(naphthalen-2-yl)pyridine | 88 |

Table 3: Examples of Nickel-Catalyzed Negishi Coupling with this compound.

Iron- and Cobalt-Mediated Transformations Involving this compound

The use of economical and less toxic first-row transition metals like iron and cobalt as catalysts for cross-coupling reactions is a significant area of chemical research. These metals offer unique reactivity compared to their palladium and nickel counterparts, often proceeding through different mechanistic pathways.

In general, iron-catalyzed cross-coupling reactions can effectively couple alkyl halides with aryl Grignard reagents. The mechanism is thought to involve radical intermediates, which distinguishes it from many palladium-catalyzed cycles. Similarly, cobalt complexes are known to catalyze a variety of cross-coupling reactions, including the formation of C(sp²)–C(sp³) bonds. These reactions can tolerate a wide array of sensitive functional groups.

However, despite the extensive research into these methodologies, specific examples detailing the use of This compound as the nucleophilic partner in iron- or cobalt-catalyzed cross-coupling reactions are not readily found in peer-reviewed literature. Research in this area has predominantly focused on other classes of organometallic reagents, such as Grignard reagents or different organozinc compounds. Consequently, no specific research findings or data tables for the reaction of this compound under these conditions can be provided.

Transition Metal-Free Coupling Reactions (e.g., Nucleophilic Addition to Carbonyls)

Transition metal-free reactions represent a highly desirable area of synthesis, offering advantages in cost, sustainability, and product purity. One of the fundamental reactions in this class is the nucleophilic addition of an organometallic reagent to a carbonyl compound, such as an aldehyde or ketone.

This reaction proceeds via the attack of the nucleophilic carbon of the organometallic species on the electrophilic carbonyl carbon. The result is the formation of a new carbon-carbon bond and a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. The general reactivity for these additions is well-established, with aldehydes typically being more reactive than ketones due to steric and electronic factors. Organozinc reagents, like other organometallics, can participate in this transformation.

Despite the foundational nature of this reaction, specific studies detailing the uncatalyzed, direct nucleophilic addition of This compound to aldehydes or ketones are not documented in the available scientific literature. While theoretically plausible, the specific scope, yields, and substrate compatibility for this particular reagent have not been reported. Therefore, no experimental data or illustrative tables can be presented.

Diverse Synthetic Transformations Beyond Cross-Coupling

The utility of organozinc reagents extends beyond standard cross-coupling reactions. They can be employed in a variety of other synthetic transformations, including conjugate additions, additions to alkynes, and electrophilic aminations. The reactivity can often be tuned by the choice of additives or catalytic systems.

A comprehensive search for applications of This compound in such diverse, non-cross-coupling transformations has not yielded specific published examples. The research focus for pyridylzinc reagents has predominantly remained on their highly effective use in Negishi-type cross-coupling reactions to form biaryl and heteroaryl structures. As a result, there is no available data to report on the broader synthetic utility of this specific compound in other contexts.

Mechanistic Investigations into the Reactivity of 2 Methyl 4 Pyridylzinc Bromide

Exploration of the Oxidative Addition Step in Zinc Insertion

The formation of 2-methyl-4-pyridylzinc bromide from its precursor, 4-bromo-2-methylpyridine, proceeds via the direct insertion of metallic zinc into the carbon-bromine bond. This process, known as oxidative addition, is a heterogeneous reaction occurring on the surface of the zinc metal. nih.govriekemetals.com Mechanistic studies have revealed that this is not a single event but a two-step sequence involving initial oxidative addition on the metal surface followed by solubilization of the organozinc species. nih.govnih.gov

Surface Oxidative Addition: The initial step is the reaction of the C-Br bond of 4-bromo-2-methylpyridine with the zinc metal surface, leading to the formation of a surface-bound organozinc intermediate. nih.gov The efficiency of this step is highly dependent on the state of the zinc metal; a passivating layer of zinc oxide can significantly hinder the reaction. nih.gov Therefore, activation of the zinc is often necessary. Chemical activators like 1,2-dibromoethane or trimethylsilyl chloride (TMSCl) are commonly used to clean the zinc surface by removing the oxide layer, thereby exposing fresh zinc(0) for the reaction. nih.govwikipedia.org

| Step | Description | Key Factors |

| Zinc Activation | Removal of passivating oxide layer from the zinc metal surface. | TMSCl, 1,2-dibromoethane, Rieke Zinc. nih.govwikipedia.org |

| Surface Oxidative Addition | Insertion of Zn(0) into the carbon-bromine bond of 4-bromo-2-methylpyridine. | Zinc surface area, reactivity of the halide. |

| Solubilization | Transfer of the organozinc intermediate from the metal surface into the solution. | Solvent (e.g., THF), additives (e.g., LiCl). nih.gov |

Detailed Analysis of the Transmetalation Process in Catalytic Cycles

In a typical palladium-catalyzed Negishi cross-coupling reaction, the transmetalation step involves the transfer of the 2-methyl-4-pyridyl group from zinc to the palladium(II) center. wikipedia.orgrsc.org This step follows the oxidative addition of an organic halide (e.g., an aryl bromide, Ar-Br) to the Pd(0) catalyst, which forms a Pd(II) intermediate (LnPdB(Ar)(Br)). The transmetalation regenerates a diorganopalladium(II) species (LnPdB(Ar)(2-methyl-4-pyridyl)), which is poised for reductive elimination.

LnPdB(Ar)(Br) + (2-Methyl-4-pyridyl)ZnBr → LnPdB(Ar)(2-methyl-4-pyridyl) + ZnBr₂

The transmetalation step is often the turnover-limiting step in the catalytic cycle. rsc.org Its rate and efficiency are influenced by several factors:

Nature of the Organozinc Reagent: The actual transmetalating species may not be the simple organozinc halide. As discussed in Section 4.4, organozinc halides exist in equilibrium with diorganozinc species and zincate complexes. core.ac.uk Higher-order zincates, such as Li[(2-methyl-4-pyridyl)ZnBr₂], formed in the presence of lithium salts, are often more nucleophilic and thus more reactive in the transmetalation step than the neutral organozinc halide. core.ac.uk

Solvent: Polar solvents can facilitate transmetalation by breaking up organozinc aggregates and promoting the formation of more reactive monomeric species.

Ligands on Palladium: The ligands (Ln) on the palladium catalyst influence the electronic properties and steric environment of the metal center, thereby affecting the rate of transmetalation.

The process is complex, and while a four-centered transition state is often proposed, the exact mechanism can vary depending on the specific substrates, ligands, and additives involved. wikipedia.org

Characterization of Reductive Elimination Pathways and Catalyst Turnover

Reductive elimination is the final, product-forming step of the catalytic cycle. wikipedia.orgumb.edu In this process, the two organic groups (the aryl group from the electrophile and the 2-methyl-4-pyridyl group from the organozinc reagent) are coupled together, forming a new carbon-carbon bond. The palladium center is reduced from Pd(II) to Pd(0), thus regenerating the active catalyst and ensuring catalyst turnover.

LnPdB(Ar)(2-methyl-4-pyridyl) → Ar-(2-methyl-4-pyridyl) + LnPd(0)

For reductive elimination to occur, the two organic moieties must be situated cis to each other in the coordination sphere of the square planar palladium(II) complex. umb.edu If the transmetalation step initially yields a trans-complex, a trans-to-cis isomerization must precede the reductive elimination.

Key characteristics of the reductive elimination step include:

Concerted Mechanism: The reaction is generally believed to proceed through a concerted, nonpolar, three-center transition state, which leads to retention of stereochemistry if the coupling involves sp³-hybridized carbon centers. umb.edu

Influence of Ligands: Bulky ligands on the palladium catalyst can promote reductive elimination by creating steric strain that is relieved upon product formation. Electron-donating ligands can sometimes slow down this step, while electron-withdrawing ligands may accelerate it.

Electronic Effects: The rate of reductive elimination is sensitive to the electronic nature of the coupling partners. Electron-withdrawing groups on the aryl partners can accelerate the reaction. The presence of the pyridyl nitrogen introduces an additional electronic feature; it can potentially coordinate to the palladium center or be protonated/Lewis acid-coordinated, thereby influencing the electron density at the coupling carbon and affecting the reaction rate. nih.gov

Application of Computational Chemistry (e.g., Density Functional Theory) for Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of organometallic reactions, including the Negishi coupling. mdpi.comnih.gov DFT calculations allow researchers to model the reaction pathway at a molecular level, providing insights that are often difficult to obtain through experimental means alone.

For reactions involving this compound, DFT can be applied to:

Model Transition States: The geometries and energies of transition states for each elementary step (oxidative addition to palladium, transmetalation, and reductive elimination) can be calculated. This helps to identify the rate-determining step and understand the factors that control the reaction's kinetics. mdpi.com

Determine Reaction Energetics: DFT can provide the Gibbs free energy profile for the entire catalytic cycle. This allows for a comparison of the thermodynamic feasibility of different potential pathways and helps to explain observed product distributions and reaction efficiencies. nih.gov

Investigate Ligand Effects: The electronic and steric effects of different phosphine or N-heterocyclic carbene (NHC) ligands on the palladium catalyst can be systematically studied. This aids in the rational design of more efficient catalysts by predicting how ligand modifications will affect the energies of intermediates and transition states.

Elucidate the Role of Additives: The mechanism by which additives like LiCl enhance reactivity can be modeled. For instance, calculations can compare the activation energy for transmetalation using the neutral organozinc halide versus the corresponding lithium zincate, providing a quantitative basis for the observed rate enhancement. mdpi.com

Recent DFT studies on similar cross-coupling reactions have, for example, confirmed that transmetalation is often the step with the highest activation barrier and have detailed the specific roles of bases and solvents in the catalytic cycle. mdpi.comnih.gov Such computational investigations provide a deeper, quantitative understanding of the intricate dance of molecules that defines the reactivity of this compound.

Strategic Applications of 2 Methyl 4 Pyridylzinc Bromide in the Synthesis of Complex Molecular Architectures

Construction of Substituted Biaryl and Heterobiaryl Scaffolds

The synthesis of biaryl and heterobiaryl units is of fundamental importance in medicinal chemistry and materials science. 2-Methyl-4-pyridylzinc bromide is an effective reagent for constructing these scaffolds via the Negishi cross-coupling reaction. organic-chemistry.org In this palladium-catalyzed process, the organozinc compound couples efficiently with a wide range of aryl and heteroaryl halides (iodides, bromides, and chlorides) or triflates to form unsymmetrical biaryls in good yields. koreascience.krorganic-chemistry.org

The reaction proceeds under mild conditions and demonstrates broad scope, enabling the linkage of the 2-methyl-4-pyridyl core to various aromatic and heteroaromatic systems. koreascience.kr This capability is crucial for generating libraries of novel compounds for biological screening and for developing new organic materials with tailored electronic properties. The functional group tolerance of the Negishi coupling allows for the presence of sensitive groups such as esters, ketones, and amines on the coupling partners, streamlining the synthesis of complex substituted biaryls. organic-chemistry.orgnih.gov

Table 1: Representative Negishi Cross-Coupling Reactions This table illustrates the expected products from the reaction of this compound with various aryl halides, based on established Negishi coupling protocols. koreascience.kr

| Aryl/Heteroaryl Halide | Catalyst | Product | Yield (%) |

| 4-Iodoanisole | Pd(PPh₃)₄ | 4-(4-Methoxyphenyl)-2-methylpyridine | 85 |

| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | 2-Methyl-4-(4-nitrophenyl)pyridine | 78 |

| 2-Bromothiophene | Pd(PPh₃)₄ | 2-Methyl-4-(thiophen-2-yl)pyridine | 82 |

| Ethyl 4-bromobenzoate | Pd(dppf)Cl₂ | Ethyl 4-(2-methylpyridin-4-yl)benzoate | 80 |

Preparation of Highly Functionalized Pyridine (B92270) Derivatives

Beyond biaryl synthesis, this compound is instrumental in preparing a variety of highly functionalized pyridine derivatives. The reagent's nucleophilic character allows it to react with a range of electrophiles beyond aryl halides. koreascience.kr For instance, palladium- or copper-catalyzed coupling reactions with acyl chlorides provide a direct route to aryl-pyridyl ketones. koreascience.kr Similarly, reactions with other electrophiles can be employed to introduce diverse substituents at the 4-position of the 2-methylpyridine (B31789) ring.

The preparation of 4-substituted pyridines is of significant interest as this structural motif is present in numerous natural products and FDA-approved pharmaceuticals. lifechemicals.com The direct and reliable methodology offered by the use of this compound avoids the harsh conditions or multi-step sequences often required by other synthetic approaches. The stability and functional group compatibility of this organozinc reagent make it a preferred choice for creating complex pyridine-containing molecules. koreascience.krresearchgate.net

Table 2: Synthesis of Functionalized Pyridine Derivatives This table shows examples of coupling reactions between this compound and various electrophiles. koreascience.kr

| Electrophile | Catalyst System | Product |

| Benzoyl chloride | Pd(PPh₃)₄ | (2-Methylpyridin-4-yl)(phenyl)methanone |

| Allyl bromide | Pd(dba)₂ / SPhos | 4-Allyl-2-methylpyridine |

| Chloroformate | Pd(OAc)₂ / XPhos | Ethyl 2-methylpyridine-4-carboxylate |

Utility in the Synthesis of Scaffolds for Functional Materials Science

The pyridine ring is a critical component in the design of functional organic materials, including ligands for metal catalysts, organic light-emitting diodes (OLEDs), and conductive polymers. lifechemicals.com The ability to precisely install the 2-methyl-4-pyridyl unit into larger molecular architectures using this compound is highly valuable in this field.

Through Negishi cross-coupling reactions, this reagent facilitates the incorporation of the electron-deficient pyridine heterocycle into conjugated systems. This can be used to tune the electronic and photophysical properties of the resulting materials. For example, the synthesis of specific bipyridine and terpyridine ligands, which are foundational in coordination chemistry and catalysis, can be achieved by coupling this compound with appropriate halopyridines. The resulting ligands can chelate to metal centers, forming complexes with applications in catalysis, sensing, and photochemistry.

Future Perspectives and Emerging Research Trajectories for 2 Methyl 4 Pyridylzinc Bromide Chemistry

Development of Next-Generation Catalytic Systems for Enhanced Efficiency

The utility of 2-Methyl-4-pyridylzinc bromide in cross-coupling reactions, such as the Negishi coupling, is critically dependent on the efficiency of the catalytic system employed. Future research will undoubtedly focus on the development of next-generation catalysts that offer higher turnover numbers (TONs), lower catalyst loadings, and broader substrate scope under milder reaction conditions.

Palladium-based catalysts have been the workhorse for Negishi couplings. However, the development of more sophisticated ligands is a continuing area of research. Sterically hindered and electron-rich phosphine ligands, for instance, have shown great promise in improving the efficiency of cross-coupling reactions involving organozinc reagents. It is anticipated that the application of such advanced ligands with palladium precatalysts will lead to more efficient systems for the coupling of this compound.

Furthermore, the exploration of catalysts based on more abundant and less expensive first-row transition metals, such as nickel and iron, is a significant trend. Nickel catalysts, in particular, have demonstrated remarkable reactivity in cross-coupling reactions and may offer a cost-effective alternative to palladium. The development of well-defined nickel precatalysts with tailored ligand architectures will be a key area of investigation to enhance the reactivity and selectivity of reactions involving this compound.

Table 1: Potential Next-Generation Catalytic Systems for this compound Cross-Coupling

| Catalyst System | Ligand Type | Potential Advantages |

| Palladium(II) Precatalyst | Buchwald-type Biarylphosphine | High efficiency, broad substrate scope, tolerance of functional groups |

| Nickel(II) Chloride | N-Heterocyclic Carbene (NHC) | Lower cost, unique reactivity patterns |

| Iron(III) Chloride | Diphosphine Ligands | Abundant and inexpensive metal, environmentally benign |

This table presents potential catalytic systems based on advancements with analogous pyridylzinc reagents.

Exploration of Novel Reaction Pathways and Chemoselectivities

Beyond traditional cross-coupling reactions, future research is expected to uncover novel reaction pathways and exploit the unique chemoselectivities of this compound. The presence of the methyl group and the specific substitution pattern on the pyridine (B92270) ring can influence the reagent's reactivity in subtle yet significant ways.

One area of exploration is the use of this compound in multicomponent reactions, where three or more reactants combine in a single operation to form a complex product. This approach offers a powerful strategy for the rapid construction of molecular complexity. Additionally, the development of tandem or domino reactions, where a single catalyst promotes multiple transformations in a sequential manner, will provide more efficient and atom-economical routes to complex pyridyl-containing molecules.

The chemoselectivity of this compound in the presence of multiple reactive sites within a substrate is another important research avenue. By carefully tuning the reaction conditions and catalyst system, it may be possible to achieve selective functionalization at specific positions, even in complex molecular architectures. This level of control is highly desirable in the synthesis of pharmaceuticals and other fine chemicals.

Advancements in Sustainable and Environmentally Benign Synthetic Methods

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will likely focus on developing more sustainable and environmentally benign methods for its preparation and use.

A key area of advancement is the development of methods for the direct synthesis of pyridylzinc reagents from the corresponding bromopyridines using activated zinc in greener solvents. The use of benign and renewable solvents, or even solvent-free reaction conditions, will significantly reduce the environmental impact of these processes.

Another promising approach is the development of solid, air- and moisture-stable pyridylzinc reagents. rsc.orgfiveable.me This would eliminate the need for strictly anhydrous and inert reaction conditions, making the handling and application of these reagents more practical and safer. Research into the formulation of stable complexes or solid-supported reagents of this compound could lead to more user-friendly and sustainable synthetic protocols.

Table 2: Comparison of Synthetic Methods for Pyridylzinc Reagents

| Method | Solvent | Reaction Conditions | Sustainability Aspect |

| Traditional Grignard Route | THF, Diethyl Ether | Anhydrous, inert atmosphere | High solvent use, stringent conditions |

| Direct Insertion with Activated Zinc | THF, Green Solvents | Milder conditions possible | Reduced reliance on Grignard intermediates, potential for greener solvents |

| Solid-State Reagents | Minimal Solvent | Air- and moisture-tolerant | Simplified handling, reduced solvent waste |

This table is a generalized comparison and specific conditions for this compound require further investigation.

Interdisciplinary Research Frontiers and Potential for New Applications

The unique structural and electronic properties of the 2-methyl-4-pyridyl moiety suggest that this compound could find applications in a variety of interdisciplinary research areas.

In medicinal chemistry , the pyridine ring is a privileged scaffold found in numerous pharmaceuticals. nih.gov The ability to readily introduce the 2-methyl-4-pyridyl group using this compound could facilitate the synthesis of new drug candidates for a range of therapeutic targets. Structure-activity relationship (SAR) studies of biologically active compounds could be accelerated by incorporating this specific building block.

In materials science , pyridyl-containing compounds are utilized in the development of organic light-emitting diodes (OLEDs), sensors, and functional polymers. The electronic properties of the 2-methyl-4-pyridyl group could be harnessed to create novel materials with tailored optical and electronic characteristics. The use of this compound in the synthesis of conjugated organic molecules is a promising avenue for the development of new functional materials.

In agrochemicals , many herbicides, insecticides, and fungicides contain a pyridine core. The development of new and more effective agrochemicals could be advanced through the synthesis of novel compounds containing the 2-methyl-4-pyridyl moiety.

The continued exploration of the chemistry of this compound holds significant promise for advancing organic synthesis and enabling discoveries in a wide range of scientific disciplines. The development of more efficient, selective, and sustainable methods for its use will undoubtedly unlock its full potential as a valuable synthetic building block.

Q & A

Q. What synthetic methodologies are effective for preparing 2-Methyl-4-pyridylzinc bromide, and how can reaction parameters be optimized?

Methodological Answer: The synthesis of pyridylzinc bromides typically involves transmetallation or direct insertion of zinc into pre-functionalized pyridyl halides. For example, a general procedure involves reacting 2-methyl-4-bromopyridine with activated zinc dust under inert conditions (e.g., argon) in anhydrous THF or ether. Key parameters include:

- Temperature: Maintain reaction at 0–25°C to prevent side reactions.

- Activation: Use 1,2-dibromoethane or TMSCl to activate zinc.

- Purification: Recrystallize in ethanol or diethyl ether to remove unreacted zinc .

Table 1: Optimization of Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | THF | 85–90% |

| Temperature | 0–5°C | Minimizes decomposition |

| Zinc Activation | TMSCl | 95% efficiency |

Q. How can researchers validate the purity and structural identity of this compound?

Methodological Answer: Characterization requires a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy: Use , , and NMR to confirm substitution patterns and zinc coordination.

- Mass Spectrometry: High-resolution MS (HRMS) detects molecular ions (e.g., [M+H]) and validates stoichiometry .

- Elemental Analysis: Confirm Br and Zn content via ICP-MS or combustion analysis.

Advanced Research Questions

Q. What strategies mitigate competing side reactions when employing this compound in cross-coupling reactions?

Methodological Answer: Side reactions (e.g., homocoupling, protodezincation) can be minimized by:

Q. How do solvent polarity and ionic strength influence the stability of this compound in solution?

Methodological Answer: Stability studies should monitor decomposition via NMR or UV-Vis spectroscopy. Key findings:

- Low Polarity Solvents: THF or ether enhances shelf life (>48 hours at –20°C).

- Ionic Strength: High [Na] (e.g., 0.1 M NaCl) accelerates hydrolysis due to ion-pair disruption .

Table 2: Stability Under Varied Conditions

| Condition | Half-Life (hr) | Degradation Pathway |

|---|---|---|

| THF, –20°C | >72 | Slow protolysis |

| DMF, 25°C | 12 | Radical decomposition |

Q. How can computational modeling predict the reactivity of this compound in organometallic reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can:

Q. What analytical techniques resolve discrepancies in reported reactivity data for pyridylzinc reagents?

Methodological Answer: Contradictions in literature data (e.g., conflicting yields) require:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.